![molecular formula C13H21N B15095541 [3-(4-Isopropyl-phenyl)-propyl]-methyl-amine CAS No. 886763-04-8](/img/structure/B15095541.png)
[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamine, N-methyl-4-(1-methylethyl)-: is an organic compound with the molecular formula C13H21N. It is a derivative of benzenepropanamine, where the amine group is substituted with a methyl group and an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Benzylideneethylamine Method:
Industrial Production Methods: Industrial production methods for Benzenepropanamine, N-methyl-4-(1-methylethyl)- typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenepropanamine, N-methyl-4-(1-methylethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenepropanamine, N-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzenepropanamine, α-methyl-
- N-Methylbenzenepropanamine
- 1-Methyl-3-phenylpropylamine
Comparison:
- Benzenepropanamine, α-methyl- has a similar structure but lacks the isopropyl group, making it less sterically hindered.
- N-Methylbenzenepropanamine differs in the position of the methyl group, which can affect its reactivity and biological activity.
- 1-Methyl-3-phenylpropylamine has a different substitution pattern, leading to variations in its chemical and physical properties.
Benzenepropanamine, N-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
886763-04-8 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-methyl-3-(4-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)13-8-6-12(7-9-13)5-4-10-14-3/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
WZYADCJQGUQWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


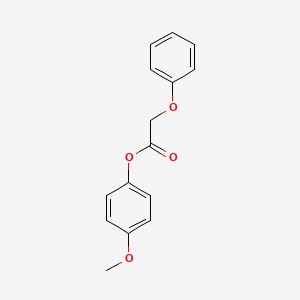
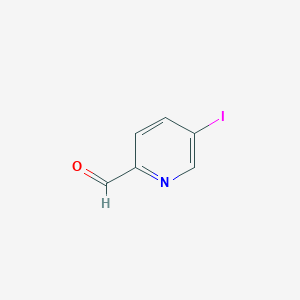
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)
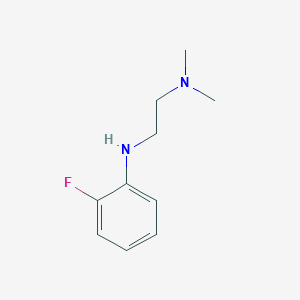
![3,6-Diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15095501.png)
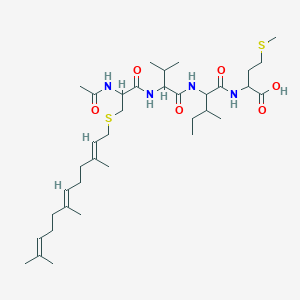
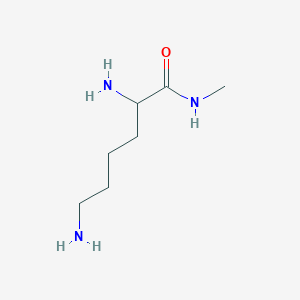
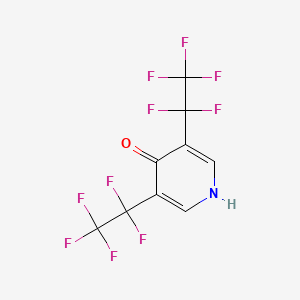
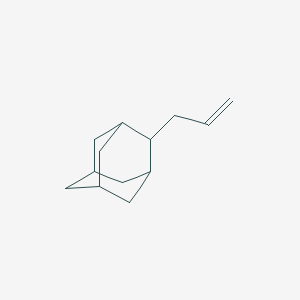
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)
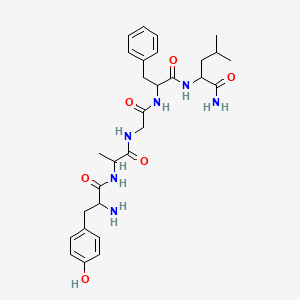
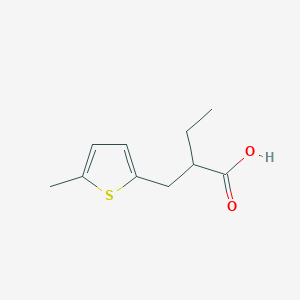
![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)
![Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer](/img/structure/B15095568.png)
